molecular formula C12H10O2S B049999 4-Benzylthiophene-2-carboxylic acid CAS No. 27921-49-9

4-Benzylthiophene-2-carboxylic acid

Cat. No.: B049999
CAS No.: 27921-49-9
M. Wt: 218.27 g/mol
InChI Key: CVTUZGDJYOVVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylthiophene-2-carboxylic acid is a heteroaromatic carboxylic acid of value in organic synthesis and materials science research. Carboxylic acids are versatile intermediates for constructing complex molecules through reactions such as amidation and esterification, including the Fischer esterification to form esters under acidic conditions . This compound can serve as a key building block (synthon) in multicomponent reactions and the synthesis of pharmaceuticals or functional polymers . The benzyl-thiophene core structure suggests potential applications in the development of organic electronic materials or as a ligand in metal-organic frameworks. As a surface modifier, carboxylic acids can stabilize metallic nanoparticles, influencing their properties for catalytic and sensing applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-7-10(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUZGDJYOVVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566343
Record name 4-Benzylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27921-49-9
Record name 4-Benzylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzylthiophene 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 4-Benzylthiophene-2-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carboxylic acid group. This functional group can be introduced through various methods, such as the carboxylation of a suitable thiophene (B33073) precursor. youtube.com

A key retrosynthetic step involves the disconnection of the benzyl (B1604629) group at the 4-position, leading to a 4-halothiophene intermediate. This intermediate can then be subjected to a cross-coupling reaction with a benzylating agent. Another critical disconnection is the formation of the thiophene ring itself, which can be constructed from acyclic precursors.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to introduce the carboxylic acid functionality onto a pre-formed 4-benzylthiophene scaffold.

Carboxylation Reactions for Thiophene Ring Functionalization

Carboxylation of the thiophene ring is a direct method to introduce a carboxylic acid group. This can be achieved through several strategies:

Metal-Catalyzed C-H Carboxylation: Recent advancements have led to the development of catalytic systems for the direct carboxylation of C-H bonds in thiophene derivatives. acs.orgacs.org For instance, a silver(I)-catalyzed system using a phosphine (B1218219) ligand and lithium tert-butoxide enables the carboxylation of thiophenes under mild conditions. acs.orgacs.org This method offers a more direct and atom-economical approach compared to traditional methods that require pre-functionalization. acs.org

Base-Mediated Carboxylation: Direct carboxylation of thiophene with CO2 can also be achieved in a solvent-free medium using a mixture of carbonate and carboxylate salts. mdpi.com Cesium pivalate (B1233124) has been identified as a particularly effective base additive in this process. mdpi.com

Organometallic Intermediates: Traditional methods often involve the formation of an organolithium or Grignard reagent at the desired position on the thiophene ring, followed by quenching with carbon dioxide. acs.org These reactions typically require low temperatures and have limitations regarding functional group tolerance. acs.org

Transformations from 4-Benzylthiophene-2-carbaldehyde (B14150270) Precursors (e.g., Cannizzaro Reaction)

An alternative approach involves the oxidation of a 4-benzylthiophene-2-carbaldehyde precursor. The Cannizzaro reaction is a classic method for the disproportionation of non-enolizable aldehydes into a primary alcohol and a carboxylic acid. wikipedia.orgiitk.ac.in This reaction is typically base-induced. wikipedia.org

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. wikipedia.orgiitk.ac.in This intermediate then transfers a hydride to a second molecule of the aldehyde, resulting in the formation of a carboxylate and an alkoxide, which upon proton exchange, yield the carboxylic acid and alcohol, respectively. wikipedia.org Studies on heteroaromatic aldehydes like thiophene-2-carbaldehyde (B41791) have shown that they can undergo the Cannizzaro reaction under relatively mild conditions. researchgate.netresearchgate.net Microwave-assisted Cannizzaro reactions have also been developed to provide reproducible synthetic protocols. researchgate.netresearchgate.net

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of this compound often proceeds through key halogenated or organometallic intermediates.

Halogenation Strategies on Thiophene Nucleus

Halogenation of the thiophene ring is a crucial step for subsequent functionalization. The position of halogenation can be controlled by the reaction conditions and the substituents already present on the ring.

Electrophilic Halogenation: Benzene (B151609) and its derivatives undergo halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) bromide. libretexts.orgyoutube.comyoutube.comyoutube.com For substituted benzenes, the position of halogenation is directed by the existing substituent. libretexts.org

Benzylic Halogenation: Halogenation at the benzylic position of a side chain on an aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This reaction proceeds via a radical mechanism involving the formation of a stable benzylic radical. youtube.com

Grignard Reagent Mediated Routes to Carboxylic Acid Formation

The formation of a Grignard reagent from a halogenated thiophene is a common and versatile method for introducing a carboxylic acid group.

The process involves reacting a halothiophene with magnesium metal to form the corresponding thienylmagnesium halide. nih.govepo.org This Grignard reagent can then be reacted with carbon dioxide to yield the magnesium salt of the carboxylic acid, which upon acidic workup, gives the desired thiophenecarboxylic acid. nih.govepo.orggoogle.com This method has been successfully applied to the synthesis of various halogenated 2-thiophenecarboxylic acid derivatives, which are important building blocks for insecticides. nih.gov The reactivity of the halothiophene towards Grignard formation can be influenced by the nature of the halogen and the presence of activating agents. epo.org

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation represents a powerful tool for the direct introduction of a carboxylic acid group onto the thiophene ring. This method often involves the reaction of a halogenated thiophene precursor with carbon monoxide in the presence of a palladium catalyst.

Recent advancements have focused on the direct C-H bond activation of thiophenes for carbonylation, which avoids the need for pre-functionalized substrates. rsc.orgrsc.org A novel approach utilizes a Pd(OAc)₂ catalyst under a binary gas system of carbon monoxide (CO) and carbon dioxide (CO₂). rsc.orgrsc.org The CO serves as the carbonyl source, while the pressurized CO₂ surprisingly suppresses the thermal decomposition of the active palladium species, enhancing catalyst stability and allowing for high yields with as little as 1 mol% catalyst loading. rsc.org This direct carbonylation can be performed on a gram scale, demonstrating its potential for larger-scale synthesis. rsc.org

The proposed mechanism for this direct carbonylation involves the initial formation of a palladium-CO complex, which then facilitates the C-H bond activation of the thiophene ring to form an arylpalladium(II) species. rsc.org Subsequent insertion of CO and hydrolysis leads to the desired carboxylic acid. The use of an oxidant, such as p-benzoquinone (p-BQ), is crucial for regenerating the active high-valent palladium catalyst. rsc.org

Key parameters influencing the success of palladium-catalyzed carbonylation include the choice of catalyst, solvent, and reaction conditions. For instance, the combination of bis(benzonitrile)palladium(II) chloride and a Xantphos ligand has been shown to be effective for the synthesis of thioesters, a related class of compounds. nih.gov The reaction conditions, such as temperature and pressure, also play a critical role. For example, some carbonylation reactions are performed at elevated temperatures (e.g., 120 °C) and pressures (e.g., 25-65 bar CO). nih.govuniversiteitleiden.nl

Table 1: Key Features of Palladium-Catalyzed Carbonylation of Thiophenes
Catalyst SystemKey FeaturesSubstrate ScopeReference
Pd(OAc)₂ / p-BQ / CO/CO₂Direct C-H activation, catalyst stabilization by CO₂, low catalyst loading (1 mol%).Thiophenes and furans. rsc.orgrsc.org
Pd(CH₃CN)₂Cl₂ / Ligand L8Regiodivergent, control of regioselectivity by acidic co-catalyst concentration.Aromatic alkenes. nih.gov
Bis(benzonitrile)palladium(II) chloride / XantphosUsed for thioester synthesis from aryl, vinyl, and benzyl bromides.Aryl, vinyl, and benzyl bromides. nih.gov

Gewald Reaction for Substituted Aminothiophenes (as precursors)

The Gewald reaction is a well-established and versatile multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org These compounds are valuable precursors that can be further functionalized to yield thiophene-2-carboxylic acids. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The subsequent steps involving the addition of sulfur are not fully elucidated but are thought to proceed through a sulfur-containing intermediate that cyclizes and aromatizes to form the 2-aminothiophene ring. wikipedia.org

Numerous modifications to the original Gewald protocol have been developed to improve yields, expand the substrate scope, and create more environmentally friendly conditions. nih.goviau.ir These include the use of microwave irradiation to accelerate the reaction, the use of various catalysts like L-proline, and conducting the reaction in water. organic-chemistry.orgnih.gov For instance, a catalyst-free version under ultrasound activation in water has been reported. nih.gov

The choice of reactants and conditions can influence the substitution pattern of the resulting aminothiophene. For example, using methylketone derivatives with a leaving group on the methyl group under modified Gewald conditions can selectively lead to 4-substituted 2-aminothiophenes. researchgate.net

Table 2: Variations of the Gewald Reaction for Aminothiophene Synthesis
Reaction ConditionsKey FeaturesTypical Starting MaterialsReference
Classical Conditions (Base, Sulfur)Multi-component, versatile for polysubstituted 2-aminothiophenes.Ketone/Aldehyde, α-Cyanoester, Sulfur. organic-chemistry.orgwikipedia.org
Microwave-Assisted SynthesisReduced reaction times and improved yields.Arylacetaldehydes, α-Cyanoester, Sulfur. organic-chemistry.org
Ultrasound in WaterGreen chemistry approach, catalyst-free.Ketones, Malonodinitrile, Sulfur. nih.gov
L-Proline CatalysisOrganocatalytic, efficient for three-component reaction.Ketone, α-Cyanoester, Sulfur. organic-chemistry.org

Advanced Synthetic Strategies for Complex this compound Derivatives

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step, reducing waste and saving time and resources. nih.gov The Gewald reaction itself is a prime example of an MCR. organic-chemistry.orgwikipedia.org Beyond the synthesis of aminothiophene precursors, MCRs can be employed to construct diverse and complex thiophene derivatives.

For example, a one-pot, two-step, three-component reaction of arylacetonitriles, chalcones, and elemental sulfur can provide access to 2-amino-3-arylthiophenes. researchgate.net MCRs are not limited to thiophene ring formation; they can also be used to introduce functionality onto a pre-existing thiophene core. The development of novel MCRs is a continuous area of research, with the potential to create libraries of complex thiophene derivatives for various applications. nih.gov

Chemo- and Regioselective Functionalization Techniques

The selective functionalization of the thiophene ring is crucial for the synthesis of specifically substituted derivatives. Thiophenes possess multiple reactive sites, and controlling the position of functionalization can be challenging.

Recent strategies have focused on the use of directing groups to achieve regioselective C-H functionalization. nih.gov For instance, a pH-sensitive directing group can be employed to control whether a directed or non-directed C-H activation pathway is followed, providing access to different isomers of substituted thiophenes. nih.gov This approach offers a powerful method for generating structural diversity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental in the regioselective functionalization of thiophenes. nih.gov These reactions allow for the introduction of various substituents at specific positions on the thiophene ring, starting from a halogenated precursor. For example, brominated thiophenes can be coupled with boronic acids to introduce alkyl or aryl groups. nih.gov

Industrial Scale Synthesis Considerations for Related Thiophenes

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and efficiency. For thiophene-2-carboxylic acid and its derivatives, several factors are critical for a commercially viable process.

One historical approach to the industrial production of thiophene-2-carboxylic acid involved the oxidation of 2-acetylthiophene. google.com A key innovation was the ability to perform this oxidation directly in the solvent used for the preceding Friedel-Crafts acylation, eliminating the need to isolate the intermediate and thus improving economy. google.com

For halogenated thiophene carboxylic acid derivatives, which are important building blocks for agrochemicals, efficient and scalable routes are essential. beilstein-journals.org Strategies include one-pot bromination/debromination procedures to obtain key intermediates. beilstein-journals.org The introduction of the carboxylic acid functionality can then be achieved through methods like Grignard reactions followed by carbonation with CO₂, or through palladium-catalyzed carbonylation under CO pressure. beilstein-journals.org

The choice of raw materials and the development of robust, high-yield reaction steps are paramount for the economic feasibility of large-scale synthesis.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-benzylthiophene-2-carboxylic acid in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The highly deshielded carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10–13 ppm region. researchgate.netoregonstate.edu Protons on the thiophene (B33073) and benzyl (B1604629) rings will resonate in the aromatic region (approximately 7.0-8.0 ppm). oregonstate.edu The benzylic methylene (B1212753) protons (–CH₂–) would likely appear as a singlet around 4.0 ppm, influenced by the adjacent aromatic thiophene ring. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160–180 ppm range. compoundchem.com Carbons within the thiophene and benzene (B151609) rings typically resonate between 120-150 ppm. compoundchem.comoup.com The benzylic methylene carbon signal is expected in the 30-40 ppm region.

2D NMR Techniques: To confirm assignments and elucidate the precise connectivity, various 2D NMR experiments are employed. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another within the thiophene and benzyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, definitively linking each proton signal to its attached carbon. wikipedia.orgsdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupNucleusPredicted Chemical Shift (ppm)Notes
Carboxylic Acid¹H10.0 - 13.0Broad singlet, exchangeable with D₂O. researchgate.net
Aromatic (Thiophene & Benzyl)¹H7.0 - 8.0Complex multiplet patterns. oregonstate.edu
Benzylic Methylene (-CH₂-)¹H~4.0Singlet. oregonstate.edu
Carboxylic Acid Carbonyl (-COOH)¹³C160 - 180Quaternary carbon, may be weak. compoundchem.com
Aromatic (Thiophene & Benzyl)¹³C120 - 150Multiple signals expected. oup.com
Benzylic Methylene (-CH₂-)¹³C30 - 40Signal for the methylene bridge.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid and the aromatic rings.

Key expected vibrational bands include:

O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. iosrjournals.orgresearchgate.net

C=O Stretch: A strong, sharp absorption band typically appearing between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid. researchgate.net

Aromatic C–H Stretch: Weaker bands appearing just above 3000 cm⁻¹. iosrjournals.org

C–O Stretch and O–H Bend: These vibrations associated with the carboxylic acid group appear in the fingerprint region, typically between 1200-1440 cm⁻¹. iosrjournals.org

C–S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring are expected in the 600-900 cm⁻¹ region. iosrjournals.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)2500 - 3300Strong, Very Broad
Carbonyl (C=O)Stretching1680 - 1710Strong
Aromatic C-HStretching3000 - 3100Weak to Medium
Carboxylic Acid (C-O)Stretching1200 - 1320Medium
Thiophene Ring (C-S)Stretching600 - 900Weak to Medium

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of this compound (C₁₂H₁₀O₂S), which has a calculated molecular weight of approximately 218.27 g/mol . This precise mass measurement confirms the elemental composition of the molecule.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed. The fragmentation pattern is predictable for carboxylic acids. libretexts.org Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (–•OH) to give an [M-17]⁺ peak. libretexts.org

Loss of the carboxyl group (–•COOH) to give an [M-45]⁺ peak. libretexts.org

Alpha-cleavage of the C–C bond between the thiophene ring and the carboxyl group, leading to the formation of a stable thienyl acylium ion, which is often a prominent peak in the spectra of such derivatives. libretexts.org

Cleavage of the benzylic C-C bond, resulting in a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic fragment for benzyl-substituted compounds.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental data, offering deep insights into the molecule's electronic properties, stability, and dynamic behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. iosrjournals.org For this compound, DFT calculations can predict optimized geometry, vibrational frequencies that correlate with experimental IR spectra, and various electronic properties. mdpi.com

A key application of DFT is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely distributed across the electron-rich thiophene and benzyl rings.

LUMO: Represents the ability to accept electrons, likely centered on the carboxylic acid group and the thiophene ring. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.comsciforum.net

DFT calculations also provide reactivity descriptors such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), which are fundamental to understanding the molecule's behavior in chemical reactions. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. rsc.org For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the benzyl group to the thiophene ring and the carboxylic acid group to the ring.

These simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might interact with biological targets or other molecules, as its shape and flexibility are key determinants of its function. nih.gov

In silico Lipophilicity Predictions

The lipophilicity of a molecule is a critical physicochemical parameter that influences its pharmacokinetic and pharmacodynamic properties. It is typically expressed as the logarithm of the partition coefficient (log P), which describes the molecule's distribution between an octanol (B41247) and a water phase. Due to the challenges and resource intensity of experimental log P determination, in silico prediction methods have become indispensable tools in modern drug discovery and chemical research. These computational approaches utilize various algorithms based on the molecule's structure to estimate its lipophilicity.

For this compound, several computational models have been employed to predict its log P value. These models are generally fragment-based, where the log P is calculated by summing the contributions of individual atoms or molecular fragments, or they are based on whole-molecule properties. The predicted values from different algorithms can vary, reflecting the different assumptions and datasets used in their development.

A selection of predicted log P values for this compound from various well-established computational methods is presented in Table 1. These methods include atom-based approaches like XLOGP3, which calculates log P by summing the contributions of individual atoms classified by their environment, and WLOGP, which is also an atom-based method. MLOGP is a topology-based method that considers the entire molecular structure. The iLOGP value is derived from an in-house physics-based method, while SILICOS-IT utilizes a fragment-based and topological approach. A consensus log P is often calculated to provide a more robust estimate by averaging the values from different models.

The variation in the predicted log P values underscores the importance of considering multiple prediction methods to gain a comprehensive understanding of a compound's likely lipophilicity. These in silico predictions serve as a valuable guide for prioritizing compounds for further experimental investigation and for understanding their potential biological behavior.

Table 1: In silico Predicted Lipophilicity (log P) of this compound

Prediction Method Predicted log P Value
iLOGP 3.69
XLOGP3 3.53
WLOGP 3.69
MLOGP 3.03
SILICOS-IT 4.03

Table of Mentioned Compounds

Compound Name

Structure Activity Relationship Sar Studies of 4 Benzylthiophene 2 Carboxylic Acid Derivatives

Impact of Carboxylic Acid Moiety on Biological Activity and Pharmacophore Development

The carboxylic acid group at the 2-position of the thiophene (B33073) ring is a critical feature for the biological activity of many derivatives. nih.govupenn.edu This functional group, being ionizable at physiological pH, often engages in crucial interactions with biological targets such as enzymes and receptors. upenn.edu

In the context of developing inhibitors for enzymes like hematopoietic prostaglandin (B15479496) D2 (H-PGDS) synthase, the carboxylate group is a key pharmacophoric element. nih.govnih.gov A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. acs.orgarxiv.org For many thiophene-2-carboxylic acid derivatives, the carboxylate group acts as a hydrogen bond acceptor, forming strong polar interactions with amino acid residues (like arginine or lysine) in the active site of the target protein. nih.govresearchgate.net This interaction often serves as an anchor, orienting the rest of the molecule for optimal binding.

The necessity of the carboxylic acid is highlighted in studies where its replacement or modification leads to a significant loss of activity. While isosteres (functional groups with similar physical or chemical properties) are sometimes used to replace carboxylic acids to improve properties like cell permeability, maintaining the ability to form key hydrogen bonds is paramount. upenn.edu In the development of antagonists for the G-protein coupled receptor 44 (GPR44), the carboxylic acid of related compounds was found to form polar attractions with the transmembrane helices of the receptor. nih.gov

Pharmacophore models for various thiophene derivatives consistently feature a hydrogen bond acceptor or a negatively ionizable group at the position corresponding to the carboxylic acid, confirming its fundamental role in molecular recognition. acs.orgresearchgate.net

Role of Benzyl (B1604629) Substituent Position and Modification on Activity Profile

The benzyl group attached to the thiophene ring significantly influences the activity profile of these compounds, primarily through hydrophobic and steric interactions. Its position and any substitutions on the phenyl ring can dramatically alter potency and selectivity.

In a series of 2-benzylbenzimidazole analogs, which share structural similarities with benzylthiophenes, the presence of a benzyl group was a starting point for SAR exploration. nih.gov It was found that substitutions on the phenyl ring of the benzyl group had a profound effect on inhibitory activity. Specifically, adding hydrophilic groups like a hydroxyl (-OH) group at the 2- or 4-position of the phenyl ring was favorable for activity, suggesting a potential hydrogen bonding interaction in a specific region of the binding site. nih.gov Conversely, introducing hydrophobic groups such as methoxy (B1213986) (-OCH3) or chloro (-Cl) on the phenyl ring led to a decrease in activity. nih.gov

This highlights that the benzyl group does not simply act as a bulky hydrophobic anchor but that its electronic and hydrogen-bonding properties can be fine-tuned to optimize interactions with the target. The relative position of these substituents is also crucial, as demonstrated by the differential effects of 2- and 4-hydroxyl groups. nih.gov

The following table summarizes the impact of substitutions on the phenyl ring of a related 2-benzylbenzimidazole core on NF-κB inhibitory activity, illustrating the principles that can be applied to 4-benzylthiophene derivatives.

Compound ID Substitution on Phenyl Ring B Inhibition (%) at 30 µM IC50 (µM)
6e4-OH>1003.0
6j4-OH964.0
6k2-OH955.0
--OCH3 or -ClDecreased Activity-
Data adapted from a study on 2-benzylbenzimidazole analogs, demonstrating the effect of benzyl group modifications. nih.gov

Thiophene Ring Substituent Effects on Bioactivity and Selectivity

Modifying the thiophene ring itself with additional substituents is a key strategy to modulate the bioactivity and selectivity of 4-benzylthiophene-2-carboxylic acid derivatives. The position, size, and electronic nature of these substituents can influence how the molecule fits into its binding pocket and interacts with surrounding amino acids. nih.govnih.gov

For instance, in the development of antirheumatic agents based on 5-phenylthiophenecarboxylic acids, substitutions on the phenyl ring (analogous to the benzyl group in our case) and modifications to the carboxylic acid moiety were explored. nih.gov It was found that adding a bromo or chloro group to the 4-position of the phenyl ring resulted in compounds with potent activity in suppressing adjuvant-induced arthritis in rats. nih.gov

In another study on thiophene-2-carboxamide derivatives, the introduction of hydroxyl, methyl, or amino groups at the 3-position of the thiophene ring had a significant impact on their antioxidant and antibacterial properties. nih.gov The amino-substituted derivatives, in particular, showed the highest antioxidant activity and broad-spectrum antibacterial effects. nih.gov This indicates that even small changes to the thiophene core can lead to substantial differences in biological outcomes.

The selectivity of these compounds can also be tuned. For example, in the development of dual thromboxane (B8750289) receptor (TP) and GPR44 antagonists, modifications to the core structure, including the thiophene ring, were used to alter the selectivity profile, aiming for a higher affinity for GPR44 over TP. nih.gov

The table below shows the effect of different substituents on the thiophene ring on the antioxidant activity of thiophene-2-carboxamide derivatives.

Thiophene Ring Substituent (at position 3) Antioxidant Activity (% Inhibition)
Amino (Derivative 7a)62.0%
Hydroxy (Derivatives 3a-c)28.4% - 54.9%
Methyl (Derivatives 5a-c)12.0% - 22.9%
Data adapted from a study on thiophene-2-carboxamide derivatives. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a this compound derivative contains a chiral center, its enantiomers (non-superimposable mirror images) may exhibit different potencies and even different biological effects. This is because the three-dimensional arrangement of atoms can lead to one enantiomer fitting much better into the chiral binding site of a biological target than the other.

A clear example of this is seen with Ramatroban, a structurally related compound that is a dual antagonist of the thromboxane receptor and GPR44. nih.govnih.gov Ramatroban is the (3R)-enantiomer of its chemical structure. nih.gov The specific stereochemistry is crucial for its binding affinity and antagonist activity. The development of neurokinin-2 (NK2) receptor antagonists also highlighted the importance of stereochemistry, where the (S)-enantiomer of a key intermediate was essential for the high potency of the final compound. nih.gov

The structure-activity relationship for 2-benzylbenzimidazole analogs also implicitly points to the importance of the spatial arrangement of functional groups for activity, which is the essence of stereochemistry. nih.gov The precise positioning of a hydroxyl group on the benzyl ring (ortho vs. para) leading to different activities underscores the sensitivity of the biological target to the 3D shape of the inhibitor. nih.gov When a chiral center is present, one enantiomer (the eutomer) will typically be more active than the other (the distomer), and in some cases, the distomer may be inactive or have undesirable off-target effects. Therefore, synthesizing and testing enantiomerically pure compounds is a critical step in the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and saving resources.

For thiophene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov These models analyze the steric and electrostatic fields around a series of aligned molecules to determine which spatial properties are correlated with higher or lower activity. A study on thiophene derivatives as tubulin inhibitors established a robust 3D-QSAR model with high correlation coefficients (R² = 0.949) and predictive power (R²_pred = 0.929). nih.gov Such models provide visual maps that show where bulky groups, electron-withdrawing groups, or hydrogen-bonding groups would enhance or decrease activity, offering a clear roadmap for designing more potent molecules. nih.gov

QSAR studies on thiophene analogs as anti-inflammatory agents have revealed the importance of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. researchgate.net These studies can lead to the establishment of a pharmacophore model, which defines the essential structural points for activity. researchgate.net By understanding these key structural factors, researchers can design new compounds with a higher probability of success. nih.gov

Applications in Drug Discovery and Organic Synthesis

4-Benzylthiophene-2-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. The this compound structure fits this description due to the combined features of its components. The thiophene (B33073) ring can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. The carboxylic acid group is a significant pharmacophore—a part of a molecule responsible for its biological activity—and is often essential for drug-target interactions. nih.gov The benzyl (B1604629) group further contributes to the molecule's ability to interact with biological systems. This combination of features makes this compound a versatile platform for designing new therapeutic agents.

The concept of privileged scaffolds is well-established in medicinal chemistry. For instance, structures like benzophenone (B1666685) and benzoxazine (B1645224) are recognized for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Similarly, the 2-aminothiophene moiety is another privileged scaffold known for its wide range of pharmacological effects and its use as a building block for more complex, biologically active compounds. researchgate.net The structural elements of this compound align with the principles that define these successful scaffolds.

Use as Intermediate in Complex Organic Molecule Synthesis

Beyond its direct biological potential, this compound serves as a crucial intermediate in the synthesis of more elaborate organic molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, allowing for the construction of a diverse array of derivatives. For example, the synthesis of novel benzofuran-2-carboxylic acid derivatives often involves the transformation of a carboxylic acid starting material into various esters and amides. researchgate.net This versatility is a key reason why thiophene-2-carboxylic acids are widely studied as substrates in various chemical reactions, including coupling reactions and olefinations. wikipedia.org

The ability to undergo further chemical modifications makes this compound a valuable building block for creating complex molecular architectures. This is a common strategy in organic synthesis, where simpler, well-defined molecules are used as starting points to build up more intricate structures with specific desired properties.

Building Block in Heterocycle Synthesis (e.g., insecticides)

The thiophene ring within this compound is a key feature that makes it a valuable building block for the synthesis of other heterocyclic compounds. Heterocycles are a major class of compounds with a wide range of applications, including in the development of insecticides. While specific examples of this compound being used to create insecticides are not detailed in the provided search results, the general utility of thiophene-2-carboxylic acid derivatives in this area is known. For instance, certain propargyl thiophene-2-carboxylates have been identified as pesticides. google.com

The synthesis of complex heterocyclic systems often relies on the use of versatile starting materials that can be chemically manipulated to form new ring structures. The development of methods for synthesizing trisubstituted oxazoles, for example, highlights the importance of having adaptable carboxylic acid precursors. beilstein-journals.org The chemical reactivity of the thiophene ring and the carboxylic acid group in this compound makes it a suitable candidate for constructing a variety of new heterocyclic structures with potential applications in agrochemicals.

Development of Pharmaceutical Leads and Drug Candidates

The structural features of this compound make it an interesting starting point for the development of new pharmaceutical leads and drug candidates. The carboxylate group is a well-known pharmacophore that can be optimized to improve a drug's properties. nih.gov Medicinal chemists often design new drug candidates by modifying existing scaffolds to enhance their efficacy and reduce potential liabilities. nih.gov

The process of drug development often involves creating and screening a library of related compounds to identify those with the most promising therapeutic potential. The this compound scaffold provides a solid foundation for generating such a library. By making systematic modifications to the benzyl group, the thiophene ring, or the carboxylic acid function, researchers can explore how these changes affect the molecule's biological activity. This approach has been successfully applied to other privileged scaffolds, such as benzophenones, to develop potent inhibitors of various biological targets. nih.gov

Potential Applications in Agrochemicals and Material Science

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. In the field of agrochemicals, certain thiophene-2-carboxylic acid derivatives have been developed for controlling undesirable plant growth. google.com These compounds can be formulated in various ways, such as sprayable solutions, powders, or granules, to suit different application needs. google.com

In material science, the unique electronic properties of the thiophene ring make it a component of interest for developing new functional materials. Thiophene-containing compounds have been utilized in the production of organic semiconductors and corrosion inhibitors. The ability to modify the this compound structure allows for the fine-tuning of its physicochemical properties, which could lead to the creation of novel materials with tailored characteristics.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of thiophene (B33073) derivatives is progressively moving towards more environmentally friendly and efficient methods, aligning with the principles of green chemistry. jocpr.com Traditional methods for synthesizing thiophenes, such as the Paal–Knorr and Gewald reactions, often involved harsh conditions and produced significant waste. nih.gov Modern approaches focus on minimizing environmental impact through several key strategies.

Another area of innovation lies in metal-catalyzed synthesis under greener conditions. While aiming to reduce metal use, some methods still leverage catalysts like copper, indium, and rhodium for their high regioselectivity and ability to accommodate a wide range of functional groups. nih.gov Recent research has focused on developing catalytic systems that are recyclable and can operate in unconventional, greener solvents like ionic liquids. mdpi.com For example, lipase-catalyzed cyclization reactions are being explored as an eco-friendly method for synthesizing dihydrothiophenes, a related class of compounds. mdpi.com

The use of microwave-assisted synthesis has also emerged as a green technique. For example, the synthesis of 2-amino thiophene derivatives has been achieved with high yields in short reaction times using a biocatalyst derived from eggshells and Fe3O4 under microwave irradiation in ethanol. researchgate.net

Looking forward, the development of synthetic routes that utilize renewable feedstocks is a key goal. researchgate.net While the production of thiophenes from bio-based materials is still in its early stages, it represents a significant frontier for sustainable chemistry. researchgate.net The overarching aim is to create processes that are not only efficient and selective but also economically viable and environmentally benign. researchgate.net

Exploration of New Biological Targets and Disease Areas

Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govbohrium.comresearchgate.net Ongoing research continues to uncover new biological targets and potential therapeutic applications for compounds like 4-Benzylthiophene-2-carboxylic acid and its analogues.

The versatility of the thiophene scaffold allows for its modification to target a diverse array of biological molecules. nih.gov For instance, thiophene-based compounds have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. nih.govmdpi.com There is also significant interest in their potential as anticancer agents, with research exploring their ability to inhibit various kinases and other proteins implicated in cancer progression. nih.govresearchgate.net

A growing area of research is the application of thiophene derivatives in combating drug-resistant infections . New thiophene compounds have shown activity against drug-resistant Gram-negative bacteria, a significant threat to public health. frontiersin.org The exploration of thiophenes as entry inhibitors for viruses like Ebola also highlights the potential for developing novel antiviral therapies. acs.org

Furthermore, researchers are investigating thiophene derivatives for neurodegenerative diseases and other central nervous system (CNS) disorders. nih.gov Their ability to be modified for improved blood-brain barrier permeability makes them attractive candidates for targeting CNS pathologies. acs.org The estrogen receptor modulating activity of some thiophene compounds also suggests potential applications in hormone-related conditions. researchgate.net

The following table summarizes some of the key biological targets and disease areas currently being explored for thiophene derivatives:

Biological Target/Disease AreaTherapeutic Potential
InflammationInhibition of COX and LOX enzymes. nih.govmdpi.com
CancerKinase inhibition, antimitotic activity. nih.govbohrium.comresearchgate.net
Infectious DiseasesActivity against drug-resistant bacteria and viruses. frontiersin.orgacs.org
Neurological DisordersTreatment of neurodegenerative diseases and other CNS conditions. nih.gov
Endocrine DisordersEstrogen receptor modulation. researchgate.net

The continued exploration of structure-activity relationships (SAR) will be crucial in designing new thiophene-based molecules with enhanced potency and selectivity for these and other emerging biological targets. nih.gov

Advanced Computational Design and Optimization Strategies

Computational tools are playing an increasingly vital role in the rational design and optimization of drug candidates, including those based on the thiophene scaffold. nih.govmdpi.com These in silico methods help to predict the properties and interactions of molecules, thereby accelerating the drug discovery process and reducing the need for extensive and costly experimental screening. nih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. SBDD utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking, a prominent SBDD technique, simulates the binding of a ligand to a receptor, providing insights into the binding mode and energy. nih.govfrontiersin.org This information is invaluable for optimizing the structure of a lead compound to improve its activity.

LBDD, on the other hand, is employed when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed, which can then be used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.gov

Recent advancements in computational chemistry also include the use of molecular dynamics (MD) simulations . MD simulations provide a dynamic view of the interactions between a drug molecule and its target over time, offering a more realistic representation of the biological system compared to static docking studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery of Thiophene Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of vast and complex datasets to identify novel drug candidates and predict their properties. nih.govfrontiersin.org These technologies are being increasingly applied to the discovery and development of drugs based on thiophene and other privileged scaffolds. nih.gov

Machine learning models can be trained on large datasets of chemical compounds and their associated biological activities to predict the efficacy and toxicity of new molecules. nih.govfrontiersin.org For instance, regression models can be built to predict the biological activity of aromatase inhibitors, while classification models can predict the likelihood of a compound being active against a particular target. nih.govnih.gov Deep neural networks (DNNs), a type of ML model, have shown particular promise in predicting various ADMET properties based on chemical structures. nih.gov

Generative AI models are being used for de novo drug design. These models can learn the underlying patterns in existing drug molecules and then generate new, virtual molecules with desired properties. nih.govresearchgate.net This allows for the exploration of a much larger chemical space than is possible with traditional methods. For example, recurrent neural networks (RNNs) can be trained to generate novel molecular structures with a focus on specific scaffolds like thiophene. nih.gov

AI and ML are also being used to:

Identify new drug targets: By analyzing large-scale biological data, AI can help to identify novel proteins or pathways that are implicated in disease. nih.gov

Plan synthetic routes: AI algorithms can be trained to predict the most efficient and cost-effective synthetic pathways for a given molecule. researchgate.net

Analyze clinical trial data: ML models can help to identify patient populations that are most likely to respond to a particular treatment.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the development of new thiophene-based therapies by making the process more efficient, cost-effective, and predictive. nih.gov

Sustainable and Cost-Effective Manufacturing Approaches

The principles of green chemistry are not only guiding the laboratory-scale synthesis of compounds like this compound but are also being integrated into large-scale manufacturing processes to make them more sustainable and cost-effective. jocpr.compharmasalmanac.com The pharmaceutical industry is increasingly recognizing that sustainable practices can lead to long-term economic benefits and enhanced operational efficiency. dolphinpharma.com

A key trend is the adoption of process intensification , which aims to increase productivity while reducing energy and raw material consumption. jocpr.comContinuous manufacturing is a prime example of process intensification. In contrast to traditional batch processing, continuous manufacturing involves a constant flow of materials through the production line, leading to smaller equipment size, shorter production times, improved product consistency, and enhanced safety. pharmafeatures.comseqens.com

The use of biocatalysis in industrial-scale synthesis is another significant advancement. dolphinpharma.com Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh chemicals and high temperatures, thereby lowering energy consumption and waste generation. dolphinpharma.compharmafeatures.com

Solvent selection and reduction are also critical aspects of sustainable manufacturing. The industry is moving away from hazardous organic solvents towards greener alternatives like water, bio-based solvents (e.g., ethyl lactate), ionic liquids, and deep eutectic solvents. pharmafeatures.com In some cases, solvent-free reactions, driven by techniques like mechanochemistry, can be employed. pharmafeatures.com

Furthermore, telescoping reactions , where the product of one step is directly used in the next without intermediate purification, can offer substantial cost savings and align with green chemistry principles by reducing waste and energy use. acs.org

The overarching goal is to design manufacturing processes that are not only economically viable but also minimize their environmental footprint. This involves a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to the final disposal of waste. pharmasalmanac.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzylthiophene-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves bromination of thiophene-2-carboxylic acid at the 4-position, followed by palladium-catalyzed coupling with benzyl groups. For example, 4-bromo-2-thiophenecarboxylic acid (CAS 16694-18-1) can be synthesized with >95% purity using bromine in acetic acid, followed by Suzuki-Miyaura coupling with benzylboronic acid . Intermediates are characterized via NMR (¹H/¹³C) and HPLC (>97% purity) to confirm structural integrity .

Q. How is the purity of this compound validated in academic settings?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Commercial standards (e.g., Kanto Reagents’ benzothiophene derivatives) report >97.0% purity under similar conditions . Melting point analysis (e.g., 213–214°C for benzo[b]thiophene-5-carboxylic acid) is also used for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in benzylation steps?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for higher coupling efficiency.
  • Solvent : DMF or THF at 80–100°C improves solubility of aromatic intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of benzylboronic acid to bromothiophene carboxylate minimizes side reactions.
    Yields up to 85% are achievable, as demonstrated in analogous thiophene carboxylate syntheses .

Q. How should researchers address contradictory spectral data between synthetic batches?

  • Methodological Answer :

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, benzyl protons (δ 4.5 ppm) and thiophene protons (δ 7.2 ppm) should show distinct coupling patterns .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts for comparison with experimental data .
  • Impurity profiling : LC-MS identifies byproducts (e.g., debrominated intermediates) that may skew results .

Handling Data Contradictions in Biological Assays

Q. What strategies resolve discrepancies in the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-response curves : Test compound activity across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Control experiments : Use known enzyme inhibitors (e.g., Combretastatin A-4 derivatives) to benchmark activity .
  • Structural analogs : Compare with methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, which shows confirmed bioactivity in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Benzylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.